molecular formula C14H11FN2O4S B2896635 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-methyloxazol-5-amine CAS No. 855714-67-9

4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-methyloxazol-5-amine

Cat. No.: B2896635
CAS No.: 855714-67-9
M. Wt: 322.31
InChI Key: UOWRUYFRIOCSOD-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-methyloxazol-5-amine is a heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenylsulfonyl group at position 4, a furan-2-yl moiety at position 2, and an N-methylamine group at position 3. This structure combines electron-withdrawing (sulfonyl, fluorine) and electron-donating (furan) substituents, which may influence its physicochemical and pharmacological properties. The compound’s synthesis likely involves coupling reactions similar to those reported for isostructural derivatives, with crystallization and structural validation performed using tools like SHELXL .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4S/c1-16-13-14(17-12(21-13)11-3-2-8-20-11)22(18,19)10-6-4-9(15)5-7-10/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWRUYFRIOCSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-methyloxazol-5-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring and a sulfonamide moiety, which are known to influence biological activity. The presence of the fluorophenyl group may enhance lipophilicity and bioavailability.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as enzyme inhibitors, particularly in cancer therapy. They may target histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.
  • Antitumor Activity : Compounds containing furan and oxazole rings have shown promise in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

Biological Activity Data

StudyActivityIC50 ValueModel
Chen et al. (2020)HDAC Inhibition95.48 nM (HDAC3)HepG2 Xenograft
Zhang et al. (2021)Antiproliferative1.30 μM (HepG2)In vitro Assay
Liu et al. (2022)Apoptosis InductionN/ACell Cycle Analysis

Case Studies

  • Antitumor Efficacy : A study by Chen et al. demonstrated that a structurally similar fluorophenyl compound exhibited significant tumor growth inhibition in HepG2 xenograft models, achieving a tumor growth inhibition rate of approximately 48.89%. This suggests that the compound may also possess similar antitumor properties.
  • Mechanistic Insights : Research has indicated that compounds like this compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

Pharmacological Potential

The pharmacological profile of this compound suggests potential applications in cancer therapy, particularly as an HDAC inhibitor. The ability to selectively inhibit specific HDAC isoforms could lead to improved therapeutic strategies with fewer side effects compared to traditional chemotherapeutics.

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

The sulfonyl group’s aryl substituent significantly impacts bioactivity and stability. Key analogs include:

Compound Name Sulfonyl Substituent Key Features Reference
4-((4-Chlorophenyl)sulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)oxazol-5-amine 4-Chlorophenyl Chlorine’s stronger electron-withdrawing effect may enhance metabolic stability compared to fluorine .
4-((4-Methylphenyl)sulfonyl)-2-(2-chlorophenyl)-N-(furan-2-ylmethyl)oxazol-5-amine 4-Methylphenyl Methyl group increases lipophilicity, potentially improving membrane permeability .

Key Insight : Fluorine’s moderate electronegativity balances metabolic stability and target binding, whereas bulkier groups (e.g., methyl) may enhance lipophilicity but reduce solubility.

Heterocyclic Core Modifications

Replacing the oxazole core with thiazole, thiadiazole, or triazole alters electronic properties and bioactivity:

Compound Class Core Structure Activity Profile Reference
Thiazolyl hydrazones Thiazole Anticandidal (MIC = 250 µg/mL) and anticancer (IC50 = 125 µg/mL) activity .
Thiadiazole Schiff bases 1,3,4-Thiadiazole Selective anticancer activity against MCF-7 (IC50 = 1.28 µg/mL) .
Triazole derivatives 1,2,4-Triazole Tautomeric stability influences enzyme inhibition .

Key Insight : Oxazole’s intermediate polarity and smaller size may offer a balance between solubility and target affinity compared to bulkier heterocycles.

Pharmacological Activity Trends

Structural analogs with fluorophenyl, furan, or sulfonyl groups exhibit diverse bioactivities:

  • Antifungal Activity : Thiazolyl hydrazones with 4-chloro-2-nitrophenyl and furan groups show MIC = 250 µg/mL against Candida utilis .
  • Anticancer Activity : Thiadiazole derivatives with fluorophenyl groups demonstrate IC50 values as low as 1.28 µg/mL against breast cancer cells .
  • Cytotoxicity : Substituents like chloro or methoxy reduce toxicity in NIH/3T3 cells (IC50 > 500 µg/mL) .

Key Insight : The target compound’s furan and fluorophenylsulfonyl groups may synergize for anticancer or antifungal effects, though empirical data are needed.

Structural and Conformational Analysis

Crystallographic studies (e.g., via SHELXL ) reveal that fluorophenyl-containing compounds often adopt planar or near-planar conformations, with dihedral angles between aromatic rings ranging from 7.14° to 56.26° . Such angles influence π-π stacking and receptor binding.

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